(R)-pindolol
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Overview
Description
(R)-(+)-pindolol is a pindolol. It is an enantiomer of a (S)-(-)-pindolol.
Scientific Research Applications
Augmentation of Antidepressant Response
(R)-(+)-pindolol has been studied for its ability to augment the antidepressant response, especially in the treatment of major depression. This effect is often attributed to the blocking of dorsal raphe nucleus cell body 5-HT autoreceptors when used in combination with SSRIs (Selective Serotonin Reuptake Inhibitors) (Andrée et al., 1999). Further studies indicate that pindolol accelerates the antidepressant response but does not increase the effectiveness of SSRIs in unresponsive patients (Artigas et al., 2006).
Treatment of Behavioral Disturbances in Organic Brain Disease
Pindolol has been evaluated for its therapeutic effects on behavioral disturbances associated with organic brain disease, showing significant benefits without sedation or other limiting side effects (Greendyke & Kanter, 1986).
Modulation of Serotonin and Noradrenaline Neuron Firing
Studies have shown that (R)-(+)-pindolol can modulate the firing activity of rat serotonin and noradrenaline neurons. This modulation is crucial in understanding its role in accelerating antidepressive responses when used with certain antidepressant drugs (Haddjeri et al., 1999).
Impact on Sleep Deprivation and Bipolar Depression
Pindolol has been studied for its sustained antidepressant effect when combined with total sleep deprivation (TSD) in treating bipolar depression. The combination significantly improved the antidepressant effect of TSD and prevented short-term relapse after treatment (Smeraldi et al., 1999).
Properties
CAS No. |
68374-35-6 |
---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(2R)-1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/t11-/m1/s1 |
InChI Key |
JZQKKSLKJUAGIC-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC2=C1C=CN2)O |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |
68374-35-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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